1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-CHLORO-2-METHOXYBENZOYL)PIPERAZINE
CAS No.:
Cat. No.: VC8486291
Molecular Formula: C20H21ClN2O4
Molecular Weight: 388.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21ClN2O4 |
|---|---|
| Molecular Weight | 388.8 g/mol |
| IUPAC Name | [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C20H21ClN2O4/c1-25-17-5-3-15(21)11-16(17)20(24)23-8-6-22(7-9-23)12-14-2-4-18-19(10-14)27-13-26-18/h2-5,10-11H,6-9,12-13H2,1H3 |
| Standard InChI Key | LMDQQSUDLUYCGA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₀H₂₁ClN₂O₄, with a molecular weight of 388.8 g/mol . Its IUPAC name, [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone, reflects two primary moieties:
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A piperazine ring substituted with a 1,3-benzodioxol-5-ylmethyl group.
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A 5-chloro-2-methoxybenzoyl ketone attached to the piperazine nitrogen .
The canonical SMILES representation, COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4, further illustrates the connectivity of these functional groups .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 388.8 g/mol | |
| Solubility | 47.4 µg/mL | |
| LogP (Predicted) | 3.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols remain proprietary, the synthesis likely involves a two-step nucleophilic acyl substitution:
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Formation of the benzoylpiperazine core: Reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with piperazine.
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N-alkylation: Introduction of the 1,3-benzodioxol-5-ylmethyl group via reaction with piperonyl bromide under basic conditions .
Purification and Characterization
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane), with final characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Related Compounds and Structural Analogues
Methyl 5-({4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate
This analogue (PubChem CID: 49658327) replaces the benzoyl group with a pyrazole-sulfonyl moiety, enhancing polarity (molecular weight: 436.5 g/mol) . Such modifications are explored to improve aqueous solubility while retaining CNS activity .
Table 2: Comparative Analysis of Analogues
| Compound | Molecular Weight | Key Functional Group | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 388.8 | Benzoylpiperazine | 47.4 |
| Pyrazole-sulfonyl Analogue | 436.5 | Sulfonamide | 62.1 |
Analytical and Computational Insights
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1,680 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C of benzodioxole) .
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Mass Spectrometry: Base peak at m/z 388.1 corresponds to the molecular ion [M+H]⁺.
Molecular Dynamics Simulations
Docking studies suggest the chloro-methoxybenzoyl group occupies hydrophobic pockets in 5-HT₂A receptor models, while the piperazine ring forms hydrogen bonds with aspartate residues .
Future Research Directions
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In Vivo Pharmacokinetics: Address solubility limitations via prodrug strategies or nanoformulations.
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Target Deconvolution: Use CRISPR-Cas9 screens to identify novel biological targets.
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Analog Synthesis: Explore replacements for the benzodioxole ring to reduce metabolic oxidation.
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